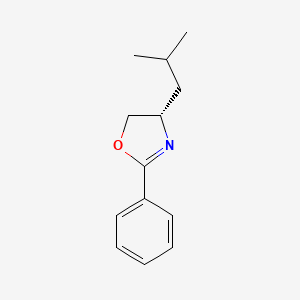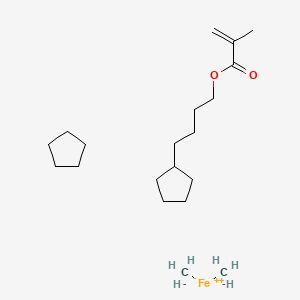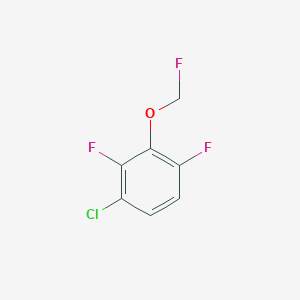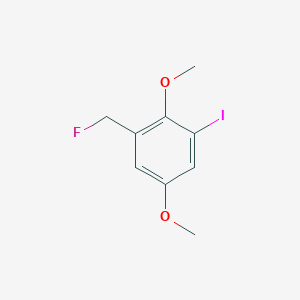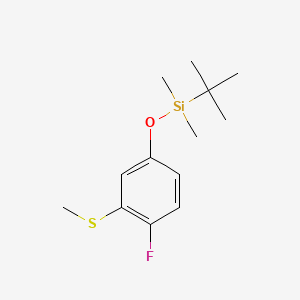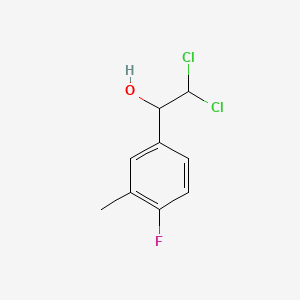
2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO and a molecular weight of 223.07 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxyl group attached to a phenyl ring substituted with a methyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the aldehyde to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol include:
2,2-Dichloro-1-(2-fluoro-3-methylphenyl)ethanol: Differing in the position of the fluorine atom on the phenyl ring.
2,2-Dichloro-1-(3-fluoro-2-methylphenyl)ethanol: Differing in the position of both the fluorine and methyl groups on the phenyl ring. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the positional differences of the substituents on the phenyl ring.
Properties
Molecular Formula |
C9H9Cl2FO |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO/c1-5-4-6(2-3-7(5)12)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI Key |
RRBHMJJRHMGMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(Cl)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


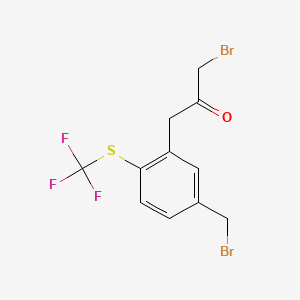
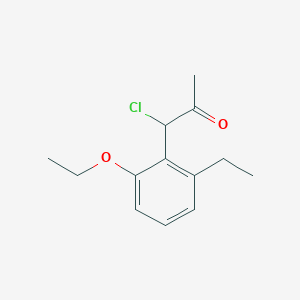
![9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester](/img/structure/B14040885.png)
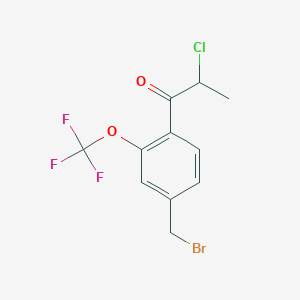
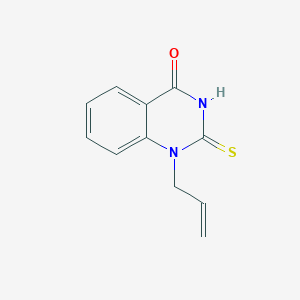
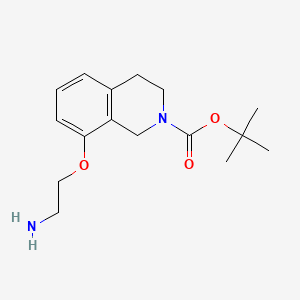
![methyl N-[1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14040906.png)
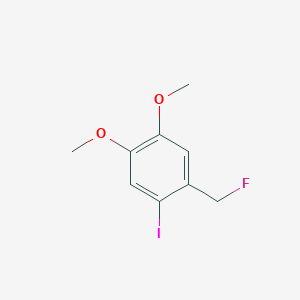
![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)
